molecular formula C24H38N2O2 B12023319 N'-(2-(Allyloxy)benzylidene)tetradecanohydrazide

N'-(2-(Allyloxy)benzylidene)tetradecanohydrazide

Cat. No.: B12023319
M. Wt: 386.6 g/mol
InChI Key: OLYBPVMRHQTOFD-NJNXFGOHSA-N
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Description

SALOR-INT L486582-1EA, also known by its IUPAC name N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]tetradecanamide, is a chemical compound with the molecular formula C24H38N2O2 and a molecular weight of 386.57 g/mol. This compound is characterized by its unique structure, which includes a tetradecanamide backbone and an allyloxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L486582-1EA typically involves the reaction of tetradecanamide with an allyloxybenzylidene precursor under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of SALOR-INT L486582-1EA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L486582-1EA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

SALOR-INT L486582-1EA has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of SALOR-INT L486582-1EA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-allyloxybenzylidene)tetradecanamide
  • N-(2-methoxybenzylidene)tetradecanamide
  • N-(2-ethoxybenzylidene)tetradecanamide

Uniqueness

SALOR-INT L486582-1EA stands out due to its unique allyloxybenzylidene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C24H38N2O2

Molecular Weight

386.6 g/mol

IUPAC Name

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]tetradecanamide

InChI

InChI=1S/C24H38N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-19-24(27)26-25-21-22-17-15-16-18-23(22)28-20-4-2/h4,15-18,21H,2-3,5-14,19-20H2,1H3,(H,26,27)/b25-21+

InChI Key

OLYBPVMRHQTOFD-NJNXFGOHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC=C

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC=C

Origin of Product

United States

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